

# Tetrahydrorhombifoline: A Technical Guide to Solubility and Stability Studies

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## Compound of Interest

Compound Name: Tetrahydrorhombifoline

Cat. No.: B12380129

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## Abstract

This technical guide provides a comprehensive overview of the methodologies for assessing the solubility and stability of **tetrahydrorhombifoline**, a quinolizidine alkaloid. Due to the limited availability of specific experimental data for this compound, this document outlines detailed, adaptable protocols for its characterization, drawing from established guidelines for natural products and alkaloids. It is intended to serve as a foundational resource for researchers initiating pre-formulation and early-stage drug development studies involving **tetrahydrorhombifoline**. This guide includes structured data tables for organizing potential experimental outcomes and visual diagrams of experimental workflows and the relevant biosynthetic pathway to provide a comprehensive framework for investigation.

## Introduction

**Tetrahydrorhombifoline** is a quinolizidine alkaloid that has been identified in various plant species. As with many natural products, a thorough understanding of its physicochemical properties is paramount for any potential therapeutic development. Solubility and stability are critical parameters that influence bioavailability, formulation strategies, and shelf-life. This guide consolidates the currently available information on **tetrahydrorhombifoline** and presents standardized protocols for its comprehensive solubility and stability assessment in accordance with international guidelines.

# Physicochemical Properties of Tetrahydrorhombifoline

Basic information for **tetrahydrorhombifoline** is provided in the table below.

Property	Value	Source
Molecular Formula	C <sub>15</sub> H <sub>24</sub> N <sub>2</sub> O	NIST
Molecular Weight	248.36 g/mol	NIST
CAS Number	3382-84-1	NIST
Calculated logP (Octanol/Water)	1.895	Cheméo[1]
Calculated Water Solubility (logS)	-2.18 (mol/L)	Cheméo[1]

## Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) in various media is a critical factor for its absorption and formulation. The following sections detail a proposed experimental approach for characterizing the solubility profile of **tetrahydrorhombifoline**.

## Data Presentation: Predicted Solubility Profile

The following table is a template for summarizing the experimental solubility data for **tetrahydrorhombifoline** in various solvents relevant to pharmaceutical development.

Solvent System	Temperature (°C)	Predicted Solubility (mg/mL)	Method of Analysis
Purified Water	25	Low	HPLC-UV
0.1 N HCl (pH 1.2)	25	Moderate to High	HPLC-UV
Phosphate Buffer (pH 6.8)	25	Low to Moderate	HPLC-UV
Phosphate Buffer (pH 7.4)	25	Low to Moderate	HPLC-UV
Ethanol	25	High	HPLC-UV
Methanol	25	High	HPLC-UV
Propylene Glycol	25	Moderate	HPLC-UV
Dimethyl Sulfoxide (DMSO)	25	Very High	HPLC-UV
Polyethylene Glycol 400 (PEG 400)	25	High	HPLC-UV

## Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound.

Objective: To determine the saturation solubility of **tetrahydrorhombifoline** in various solvents at a constant temperature.

Materials:

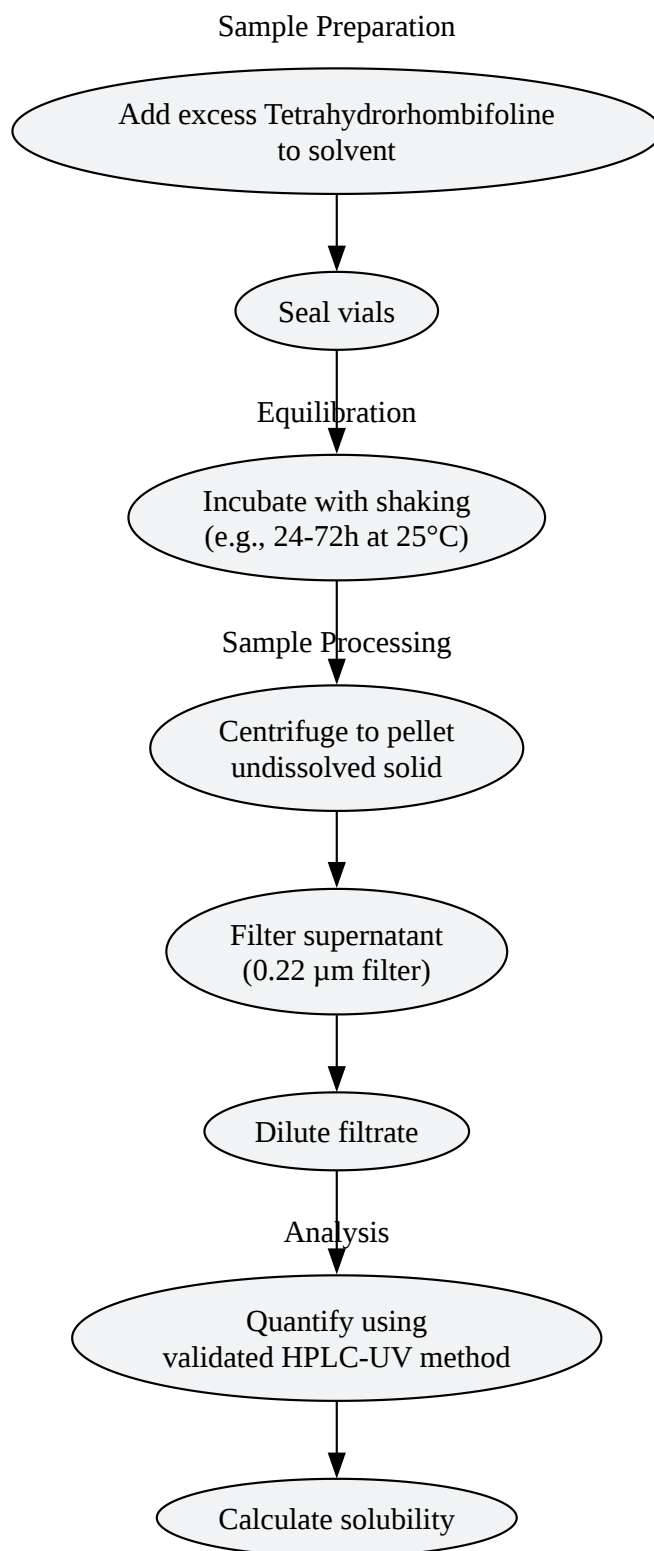
- **Tetrahydrorhombifoline** (solid)
- Selected solvents (e.g., water, buffers, organic solvents)
- Shaking incubator or orbital shaker

- Centrifuge
- HPLC-UV system with a suitable column (e.g., C18)
- Volumetric flasks and pipettes
- Syringe filters (0.22  $\mu\text{m}$ )

#### Procedure:

- Add an excess amount of solid **tetrahydrorhombifoline** to a series of vials, each containing a known volume of the respective solvent.
- Seal the vials to prevent solvent evaporation.
- Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).
- Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
- After the incubation period, visually inspect the samples to confirm the presence of undissolved solid.
- Centrifuge the samples to pellet the excess solid.
- Carefully withdraw an aliquot of the supernatant and filter it through a 0.22  $\mu\text{m}$  syringe filter.
- Dilute the filtrate with a suitable mobile phase to a concentration within the calibration range of the analytical method.
- Quantify the concentration of **tetrahydrorhombifoline** in the diluted filtrate using a validated HPLC-UV method.
- Calculate the solubility in mg/mL or other appropriate units.

## Experimental Workflow: Solubility Determination



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## Forced Degradation Experimental Workflow

## Biological Context: Quinolizidine Alkaloid

### Biosynthesis

**Tetrahydrorhombifoline** belongs to the quinolizidine alkaloid family. These compounds are biosynthesized from the amino acid L-lysine. [2] Understanding the biosynthetic pathway provides context for the compound's origin and its relationship to other structurally similar alkaloids.



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#### Quinolizidine Alkaloid Biosynthesis Pathway

### Conclusion

The successful development of **tetrahydrorhombifoline** as a potential therapeutic agent is contingent upon a thorough understanding of its fundamental physicochemical properties. This technical guide provides a framework of standardized, adaptable protocols for the systematic evaluation of its solubility and stability. The data generated from these studies will be invaluable for guiding formulation development, establishing appropriate storage conditions, and ensuring the quality and safety of any future medicinal products containing this compound. Researchers are encouraged to utilize these methodologies to build a comprehensive data package for **tetrahydrorhombifoline**.

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### References

- 1. [resolvemass.ca](http://resolvemass.ca) [[resolvemass.ca](http://resolvemass.ca)]

- 2. Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
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